molecular formula C10H10BrFO3 B13075666 Ethyl 4-bromo-2-fluoro-6-methoxybenzoate

Ethyl 4-bromo-2-fluoro-6-methoxybenzoate

Cat. No.: B13075666
M. Wt: 277.09 g/mol
InChI Key: WKEYQAFEFZNDMF-UHFFFAOYSA-N
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Description

  • Ethyl 4-bromo-2-fluoro-6-methoxybenzoate is a chemical compound with the molecular formula C10H9BrFO3. Its IUPAC name is this compound .
  • This compound belongs to the class of benzoates and is characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring.
  • Preparation Methods

    • Synthetic routes for ethyl 4-bromo-2-fluoro-6-methoxybenzoate involve the reaction of appropriate starting materials. Unfortunately, specific synthetic methods are not readily available in the literature.
    • Industrial production methods may vary depending on the manufacturer, but they likely involve esterification or other functional group transformations.
  • Chemical Reactions Analysis

    • Ethyl 4-bromo-2-fluoro-6-methoxybenzoate can undergo various reactions:

        Substitution reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, hydroxide ions) to form different derivatives.

        Reduction reactions: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.

        Oxidation reactions: Oxidation of the methyl group can lead to carboxylic acid formation.

    • Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
  • Scientific Research Applications

      Chemistry: Ethyl 4-bromo-2-fluoro-6-methoxybenzoate serves as a versatile building block for the synthesis of other compounds.

      Biology and Medicine: Its derivatives may have biological activity, such as antimicrobial or anti-inflammatory properties.

      Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

  • Mechanism of Action

    • The specific mechanism of action for this compound is not well-documented. it likely interacts with cellular targets (e.g., enzymes, receptors) due to its structural features.
  • Comparison with Similar Compounds

    • Ethyl 4-bromo-2-fluoro-6-methoxybenzoate shares similarities with related compounds:

        Ethyl 3-bromo-2-fluoro-6-methoxybenzoate:

        Ethyl 2-bromo-6-fluoro-4-methylbenzoate:

        Methyl-2-bromobenzoate:

        2-Bromo-5-fluorobenzoic acid, methyl ester:

    Remember that while this information provides a solid overview, further research and detailed studies are necessary for a comprehensive understanding of this compound’s properties and applications

    Properties

    Molecular Formula

    C10H10BrFO3

    Molecular Weight

    277.09 g/mol

    IUPAC Name

    ethyl 4-bromo-2-fluoro-6-methoxybenzoate

    InChI

    InChI=1S/C10H10BrFO3/c1-3-15-10(13)9-7(12)4-6(11)5-8(9)14-2/h4-5H,3H2,1-2H3

    InChI Key

    WKEYQAFEFZNDMF-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(C=C(C=C1F)Br)OC

    Origin of Product

    United States

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